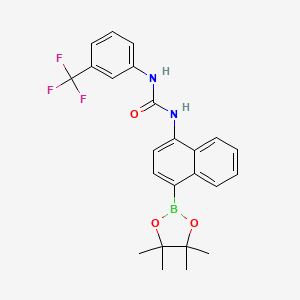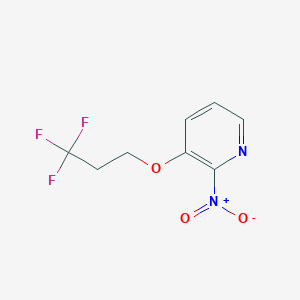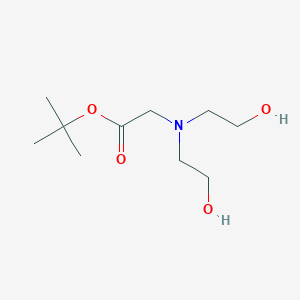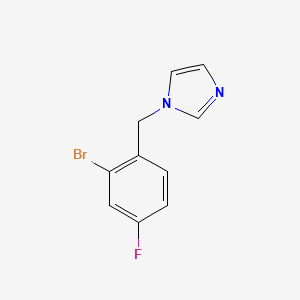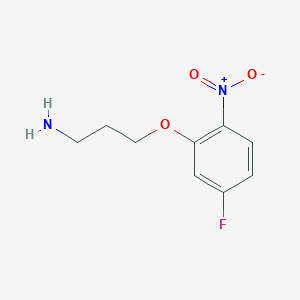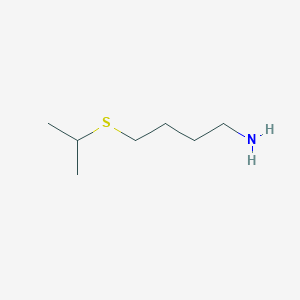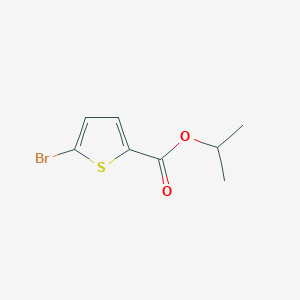
Propan-2-yl 5-bromothiophene-2-carboxylate
Descripción general
Descripción
Propan-2-yl 5-bromothiophene-2-carboxylate is a chemical compound with the empirical formula C8H9BrO2S . It has a molecular weight of 249.12 g/mol .
Molecular Structure Analysis
The molecular structure of Propan-2-yl 5-bromothiophene-2-carboxylate can be represented by the SMILES stringO=C(OC(C)C)C1=CC=C(Br)S1 . This indicates that the molecule consists of a bromothiophene ring attached to a propan-2-yl group via a carboxylate ester linkage . Physical And Chemical Properties Analysis
Propan-2-yl 5-bromothiophene-2-carboxylate is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not specified in the available literature.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Propan-2-yl 5-bromothiophene-2-carboxylate and its analogs are extensively utilized in the field of organic synthesis. One study detailed the synthesis of a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs through Suzuki cross-coupling reactions. These compounds are noteworthy for their non-linear optical properties, which were explored alongside their reactivity and structural features using Density Functional Theory (DFT) investigations. These studies shed light on their frontier molecular orbitals, molecular electrostatic potential, and reactivity descriptors, highlighting their potential applications in materials science and electronics (Rizwan et al., 2021).
Antifungal Applications
In the realm of medicinal chemistry, derivatives of propan-2-yl 5-bromothiophene-2-carboxylate have been synthesized and assessed for their biological activities. A study focused on the synthesis of 1,2,3-triazole derivatives and evaluated their in vitro antifungal activities against Candida strains. These compounds hold promise in developing future pharmaceuticals due to their biological efficacy (Lima-Neto et al., 2012).
Molecular Docking and Anti-inflammatory Studies
Compounds derived from propan-2-yl 5-bromothiophene-2-carboxylate have also been studied for their anti-inflammatory properties. A notable study involved the synthesis and in vitro and in vivo evaluation of 1,3,4-oxadiazole derivatives. These compounds exhibited significant anti-inflammatory activity and were further analyzed through molecular docking studies to understand their inhibitory potential against COX-2, suggesting potential pharmaceutical applications (Basra et al., 2019).
Propiedades
IUPAC Name |
propan-2-yl 5-bromothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-5(2)11-8(10)6-3-4-7(9)12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVELELOTXWYCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 5-bromothiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



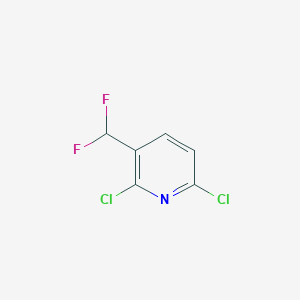
![CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B1399078.png)
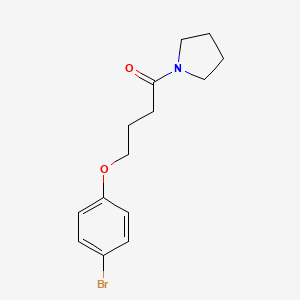
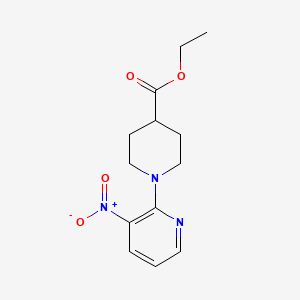
![tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1399083.png)
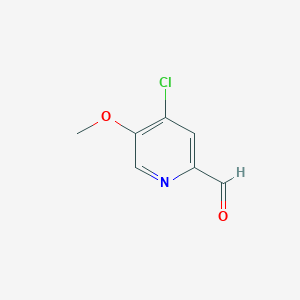
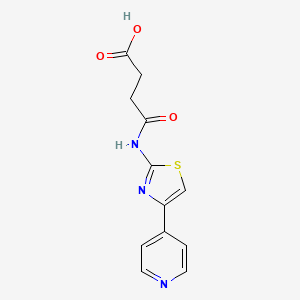
![6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid](/img/structure/B1399089.png)
